molecular formula C18H19N5O B5512494 N-mesityl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-mesityl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No. B5512494
M. Wt: 321.4 g/mol
InChI Key: MJUNZFPXAQWQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-mesityl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide and related compounds involves multi-step chemical reactions, starting from basic chemical precursors to the final compound. For instance, derivatives of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide have been synthesized using a bioisosteric replacement strategy, showing potential as non-carboxylic PTP1B inhibitors (Maheshwari et al., 2018). Similarly, other research efforts have focused on synthesizing N-aryl-2-(5-aryltetrazol-2-yl)acetamides with significant levels of anticancer activities, highlighting the role of structural modification in enhancing biological activity (Chaban et al., 2022).

Molecular Structure Analysis

Molecular structure analysis, often carried out using techniques like X-ray diffraction, provides insight into the arrangement of atoms within the compound and the nature of its molecular interactions. Studies have elucidated the crystal structures of related acetamide derivatives, revealing insights into hydrogen bonding and molecular geometry that could influence biological activity (Chi et al., 2018).

Chemical Reactions and Properties

This compound participates in various chemical reactions, depending on its functional groups. The tetrazole ring, a bioisoster of the carboxylate group, is crucial for its reactivity and ability to form hydrogen bonds, impacting its interaction with biological targets. The synthesis and modification of such molecules often aim to enhance their biological activity and selectivity for specific enzymes or receptors.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are key factors that affect the compound's usability in biological applications. These characteristics are determined by the compound's molecular structure and can be tailored during the synthesis process to meet specific requirements.

Chemical Properties Analysis

The chemical properties, such as acidity (pKa) and reactivity towards other molecules, play a vital role in the compound's biological activity. For example, the pKa values of newly synthesized acetamide derivatives were determined to better understand their behavior in biological systems (Duran & Canbaz, 2013).

Scientific Research Applications

Anticonvulsant Applications

A notable area of research involves the synthesis and evaluation of compounds for anticonvulsant activities. For instance, derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized, fulfilling pharmacophoric structural requirements, and evaluated using various models to assess their anticonvulsant activities. These studies highlight the potential of such compounds in developing new anticonvulsant drugs. The effectiveness of these compounds has been demonstrated through in vivo tests, including maximal electroshock and subcutaneous pentylenetetrazole seizure models, with some compounds showing significant activity and emerging as effective anticonvulsants (Nath et al., 2021).

Anticancer Properties

Research has also extended to the synthesis and biological evaluation of derivatives for anticancer activities. Compounds such as 5-methyl-4-phenyl thiazole derivatives have been synthesized and studied for their anticancer activity against various cancer cell lines, revealing significant selectivity and potency, which underscores the potential of these compounds in cancer therapy (Evren et al., 2019).

Analgesic Activities

Another application is in the exploration of analgesic properties. Acetamide derivatives have been synthesized and their analgesic activities investigated using different models. These studies provide insights into the potential of such compounds in pain management, highlighting significant decreases in nociceptive responses in animal models (Kaplancıklı et al., 2012).

Material Science Applications

Beyond pharmacological applications, research on tetrazole derivatives has also explored their utility in material sciences, such as in electroplated copper microvias filling. The study of tetrazole derivatives as novel levelers has shown their effectiveness in improving the deposition potential and adsorption behavior, which is crucial for the manufacturing of electronic components (Lei et al., 2015).

properties

IUPAC Name

2-(5-phenyltetrazol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-9-13(2)17(14(3)10-12)19-16(24)11-23-21-18(20-22-23)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUNZFPXAQWQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.